Cas no 677322-93-9 (1-(Azepan-1-yl)-4-chlorophthalazine)
1-(Azepan-1-yl)-4-chlorophthalazine Chemical and Physical Properties
Names and Identifiers
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- 1-(azepan-1-yl)-4-chlorophthalazine
- NZXAAXGBKABVBB-UHFFFAOYSA-N
- 1-azepan-1-yl-4-chlorophthalazine
- NE58065
- 1-(Azepan-1-yl)-4-chlorophthalazine
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- Inchi: 1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)14(17-16-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2
- InChI Key: NZXAAXGBKABVBB-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=CC2=C(N=N1)N1CCCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 266
- Topological Polar Surface Area: 29
1-(Azepan-1-yl)-4-chlorophthalazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408923-10mg |
1-(Azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408923-50mg |
1-(Azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B408923-100mg |
1-(Azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-181198-1g |
1-(azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 95% | 1g |
$513.0 | 2023-09-19 | |
| Enamine | EN300-181198-5g |
1-(azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 95% | 5g |
$1488.0 | 2023-09-19 | |
| Enamine | EN300-181198-10g |
1-(azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 95% | 10g |
$2209.0 | 2023-09-19 | |
| Enamine | EN300-181198-0.05g |
1-(azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 95% | 0.05g |
$97.0 | 2023-09-19 | |
| Enamine | EN300-181198-0.1g |
1-(azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 95% | 0.1g |
$144.0 | 2023-09-19 | |
| Enamine | EN300-181198-0.25g |
1-(azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 95% | 0.25g |
$206.0 | 2023-09-19 | |
| Enamine | EN300-181198-0.5g |
1-(azepan-1-yl)-4-chlorophthalazine |
677322-93-9 | 95% | 0.5g |
$391.0 | 2023-09-19 |
1-(Azepan-1-yl)-4-chlorophthalazine Suppliers
1-(Azepan-1-yl)-4-chlorophthalazine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(Azepan-1-yl)-4-chlorophthalazine
1-(Azepan-1-yl)-4-chlorophthalazine: An Overview of a Promising Compound (CAS No. 677322-93-9)
1-(Azepan-1-yl)-4-chlorophthalazine (CAS No. 677322-93-9) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and potential applications of 1-(Azepan-1-yl)-4-chlorophthalazine, drawing on the latest research findings to provide a comprehensive overview.
The chemical structure of 1-(Azepan-1-yl)-4-chlorophthalazine is composed of a phthalazine core with a chloro substituent at the 4-position and an azepane ring attached at the 1-position. This unique arrangement confers specific physicochemical properties that influence its biological behavior. The phthalazine moiety is known for its ability to interact with various biological targets, while the azepane ring adds structural complexity and potentially enhances binding affinity to specific receptors.
Recent studies have highlighted the potential of 1-(Azepan-1-yl)-4-chlorophthalazine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(Azepan-1-yl)-4-chlorophthalazine can effectively reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurotoxic agents.
In addition to its neuroprotective properties, 1-(Azepan-1-yl)-4-chlorophthalazine has also shown promise in cancer research. Preclinical studies have indicated that this compound possesses antiproliferative and proapoptotic activities against various cancer cell lines. A recent investigation published in Cancer Research revealed that 1-(Azepan-1-yl)-4-chlorophthalazine can selectively induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.
The pharmacokinetic profile of 1-(Azepan-1-yl)-4-chlorophthalazine is another important aspect to consider. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it demonstrates good tissue penetration, which is crucial for its therapeutic efficacy. Furthermore, the compound has been found to have low toxicity and minimal side effects in preclinical models, suggesting its safety profile is suitable for further development.
The mechanism of action of 1-(Azepan-1-yl)-4-chlorophthalazine is multifaceted and involves interactions with multiple biological targets. One key mechanism is its ability to modulate ion channels and receptors involved in cellular signaling pathways. For example, it has been shown to inhibit voltage-gated sodium channels, which are implicated in pain transmission and neuronal excitability. This property makes it a potential candidate for the development of novel analgesics.
Beyond its direct biological activities, 1-(Azepan-1-yl)-4-chlorophthalazine also shows promise as a lead compound for drug discovery. Its unique chemical structure provides a scaffold for further optimization through medicinal chemistry approaches. Researchers are actively exploring structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. These efforts aim to develop more effective derivatives with improved therapeutic profiles.
In conclusion, 1-(Azepan-1-yl)-4-chlorophthalazine (CAS No. 677322-93-9) is a promising compound with a diverse range of biological activities and potential therapeutic applications. Its neuroprotective effects, antiproliferative properties, favorable pharmacokinetic profile, and multifaceted mechanism of action make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound holds significant promise for advancing treatments in various medical fields.
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